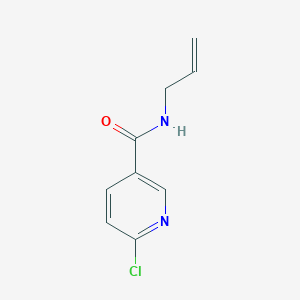

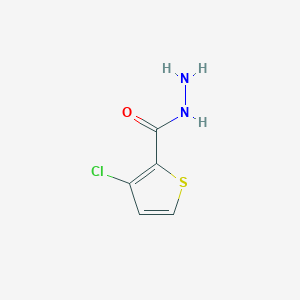

N-烯丙基-6-氯烟酰胺

描述

N-Allyl-6-chloronicotinamide is a compound that is structurally related to nicotinic acid derivatives. Nicotinic acid, also known as niacin, is a natural product found in various plants and animals. Derivatives of nicotinic acid, such as N-allyl-6-chloronicotinamide, have been studied for their potential applications in various fields, including as herbicides and in medicinal chemistry as dopamine receptor agonists .

Synthesis Analysis

The synthesis of N-allyl-6-chloronicotinamide and related compounds involves several chemical methods. One approach to synthesizing N-allyl derivatives is the N-allylation of a trimethoxybenzazepine followed by the cleavage of the methyl ethers with boron tribromide. Other methods include direct alkylation of the trihydroxy secondary amine and an acylation-amide reduction-cleavage method . Additionally, allylic trichlorotins, which are related to the allyl group in N-allyl-6-chloronicotinamide, can be prepared from homoallylic alcohols with tin(II) chloride and N-chlorosuccinimide .

Molecular Structure Analysis

The molecular structure of N-allyl-6-chloronicotinamide is not directly reported, but related N-aryl-2-chloronicotinamides have been structurally characterized. These compounds exhibit various supramolecular structures, including one, two, and three-dimensional hydrogen bonding networks. The structures are influenced by substituents on the aryl ring, which can lead to different hydrogen bonding patterns and pi-pi stacking interactions .

Chemical Reactions Analysis

Chemical reactions involving N-allyl-6-chloronicotinamide or its structural analogs include oxidation reactions. For instance, the oxidation of allyl alcohols by sodium N-chlorobenzenesulfonamide in hydrochloric acid medium has been studied, which is relevant to the allyl group in N-allyl-6-chloronicotinamide. The reaction proceeds through the formation of a chloronium complex and subsequent proton abstraction to form the oxidized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl-6-chloronicotinamide are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as N-aryl-2-chloronicotinamides, have been reported. These compounds typically crystallize as almost planar molecules and are held together in the solid state by intermolecular hydrogen bonds. The presence of halogen substituents, such as chlorine, can influence the molecular geometry and intermolecular interactions .

科学研究应用

-

High-Performance and Stable Inverted Perovskite Solar Cells

- Application : Nicotinamide (N), 2-chloronicotinamide (2Cl), and 6-chloronicotinamide (6Cl) were employed as O-ligands to facilitate the deposition of MAPbI3 (MA methylammonium) and MA-free FA0.88Cs0.12PbI2.64Br0.36 (FA formamidinium) perovskite films by multifunctional anchoring .

- Methods : Density functional theory (DFT) calculations and ultraviolet photoelectron spectroscopy (UPS) measurements were used to identify that the highest occupied molecular orbital (HOMO) level for additive modified MAPbI3 perovskite could reduce the voltage deficit for hole extraction .

- Results : Due to the most favorable charge distribution and significant improvements in charge mobility and defect passivation, the power conversion efficiency (PCE) of 2Cl-MAPbI3 PSCs was significantly improved from 19.32% to 21.12% .

-

Copper-Catalyzed Alkynylation/Annulation Cascades of N-Allyl Ynamides

- Application : A synthetic strategy based on sequential application of aza-Claisen rearrangement, C–H functionalization, C–N coupling and cyclization as key steps has been developed for the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance .

- Methods : The method exhibits a broad scope and provides a highly efficient synthesis of N-heterocycles of different ring sizes (6-, 7-, 8-, and 9-membered rings) in moderate to good yields .

- Results : N-Heterocycles continue to receive widespread attention due to their bioactivities and pharmaceutical applications .

-

Multifunctional Anchoring of O-Ligands for High-Performance and Stable Inverted Perovskite Solar Cells

- Application : Nicotinamide (N), 2-chloronicotinamide (2Cl), and 6-chloronicotinamide (6Cl) were employed as O-ligands to facilitate the deposition of MAPbI3 (MA methylammonium) and MA-free FA0.88Cs0.12PbI2.64Br0.36 (FA formamidinium) perovskite films by multifunctional anchoring .

- Methods : Density functional theory (DFT) calculations and ultraviolet photoelectron spectroscopy (UPS) measurements were used to identify that the highest occupied molecular orbital (HOMO) level for additive modified MAPbI3 perovskite could reduce the voltage deficit for hole extraction .

- Results : Due to the most favorable charge distribution and significant improvements in charge mobility and defect passivation, the power conversion efficiency (PCE) of 2Cl-MAPbI3 PSCs was significantly improved from 19.32% to 21.12% .

-

Copper-Catalyzed Alkynylation/Annulation Cascades of N-Allyl Ynamides

- Application : A synthetic strategy based on sequential application of aza-Claisen rearrangement, C–H functionalization, C–N coupling and cyclization as key steps has been developed for the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance .

- Methods : The method exhibits a broad scope and provides a highly efficient synthesis of N-heterocycles of different ring sizes (6-, 7-, 8-, and 9-membered rings) in moderate to good yields .

- Results : N-Heterocycles continue to receive widespread attention due to their bioactivities and pharmaceutical applications .

-

Multifunctional Anchoring of O-Ligands for High-Performance and Stable Inverted Perovskite Solar Cells

- Application : Nicotinamide (N), 2-chloronicotinamide (2Cl), and 6-chloronicotinamide (6Cl) were employed as O-ligands to facilitate the deposition of MAPbI3 (MA methylammonium) and MA-free FA0.88Cs0.12PbI2.64Br0.36 (FA formamidinium) perovskite films by multifunctional anchoring .

- Methods : Density functional theory (DFT) calculations and ultraviolet photoelectron spectroscopy (UPS) measurements were used to identify that the highest occupied molecular orbital (HOMO) level for additive modified MAPbI3 perovskite could reduce the voltage deficit for hole extraction .

- Results : Due to the most favorable charge distribution and significant improvements in charge mobility and defect passivation, the power conversion efficiency (PCE) of 2Cl-MAPbI3 PSCs was significantly improved from 19.32% to 21.12% .

-

Copper-Catalyzed Alkynylation/Annulation Cascades of N-Allyl Ynamides

- Application : A synthetic strategy based on sequential application of aza-Claisen rearrangement, C–H functionalization, C–N coupling and cyclization as key steps has been developed for the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance .

- Methods : The method exhibits a broad scope and provides a highly efficient synthesis of N-heterocycles of different ring sizes (6-, 7-, 8-, and 9-membered rings) in moderate to good yields .

- Results : N-Heterocycles continue to receive widespread attention due to their bioactivities and pharmaceutical applications .

属性

IUPAC Name |

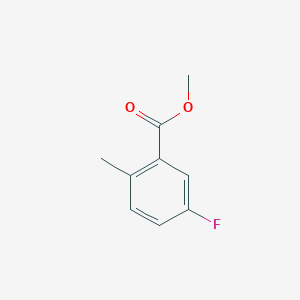

6-chloro-N-prop-2-enylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h2-4,6H,1,5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCBAARVIMURGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640951 | |

| Record name | 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |

CAS RN |

915921-01-6 | |

| Record name | 6-Chloro-N-2-propen-1-yl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1323259.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)